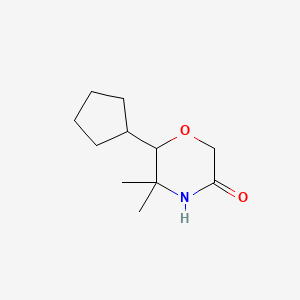![molecular formula C11H16BrNZn B14888037 3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)
3-[(Diethylamino)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Diethylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethylamino)methyl]phenylzinc bromide typically involves the reaction of 3-[(Diethylamino)methyl]bromobenzene with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
- Dissolve 3-[(Diethylamino)methyl]bromobenzene in THF.
- Add zinc powder to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Filter the mixture to remove any unreacted zinc.
- The resulting solution contains this compound in THF.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using larger reactors and more controlled conditions to ensure consistent product quality. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Diethylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phenylzinc bromide group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
Substitution Reactions: The major products are substituted benzene derivatives.
Coupling Reactions: The major products are biaryl compounds or other carbon-carbon bonded structures.
Aplicaciones Científicas De Investigación
3-[(Diethylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(Diethylamino)methyl]phenylzinc bromide involves the transfer of the phenyl group to an electrophilic center. The zinc atom acts as a Lewis acid, facilitating the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
Comparison
3-[(Diethylamino)methyl]phenylzinc bromide is unique due to the presence of the diethylamino group, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different reactivity profiles and selectivity, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C11H16BrNZn |
|---|---|
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
bromozinc(1+);N-ethyl-N-(phenylmethyl)ethanamine |
InChI |
InChI=1S/C11H16N.BrH.Zn/c1-3-12(4-2)10-11-8-6-5-7-9-11;;/h5-6,8-9H,3-4,10H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
BJJBXMQMBFHVSG-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)CC1=CC=C[C-]=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)



![5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)

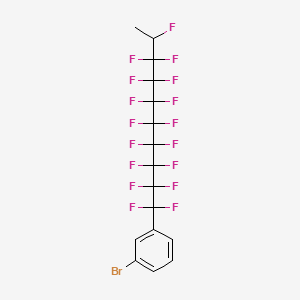
![Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14888000.png)
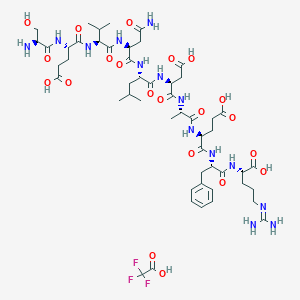
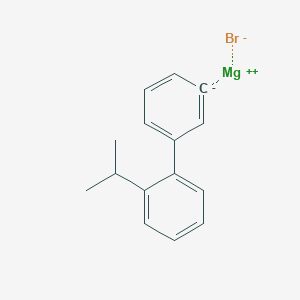

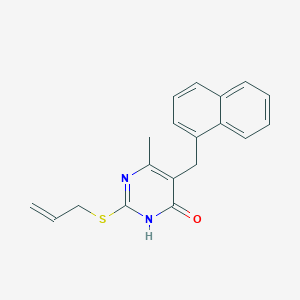
![(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide](/img/structure/B14888040.png)
